Cas no 895010-59-0 ((2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylprop-2-enamide)

(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylprop-2-enamide is a structurally complex small molecule featuring a conjugated enamide core with a benzothiazole and pyridine substituent. The presence of a methoxy group on the benzothiazole ring enhances its electronic properties, while the pyridinylmethyl moiety contributes to its potential binding affinity in biological systems. This compound is of interest in medicinal chemistry due to its rigid, planar structure, which may facilitate interactions with protein targets. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The extended π-conjugation system suggests potential applications in materials science, particularly in optoelectronic research.
(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylprop-2-enamide structure
895010-59-0 structure
Product Name:(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylprop-2-enamide
CAS No:895010-59-0
MF:C23H19N3O2S
MW:401.480863809586
CID:5871767
PubChem ID:40481847
Update Time:2025-10-24

(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
    • 895010-59-0
    • (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]prop-2-enamide
    • N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide
    • AKOS002068022
    • F2515-0152
    • (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylprop-2-enamide
    • Inchi: 1S/C23H19N3O2S/c1-28-19-10-11-20-21(14-19)29-23(25-20)26(16-18-8-5-13-24-15-18)22(27)12-9-17-6-3-2-4-7-17/h2-15H,16H2,1H3/b12-9+
    • InChI Key: GNHKSQSZKWYQAV-FMIVXFBMSA-N
    • SMILES: C(N(C1=NC2=CC=C(OC)C=C2S1)CC1=CC=CN=C1)(=O)/C=C/C1=CC=CC=C1

Computed Properties

  • Exact Mass: 401.11979803g/mol
  • Monoisotopic Mass: 401.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 566
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 83.6Ų

(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylprop-2-enamide Pricemore >>

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(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylprop-2-enamide Related Literature

Additional information on (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylprop-2-enamide

(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylprop-2-enamide: A Comprehensive Overview

The compound with CAS No 895010-59-0, known as (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylprop-2-enamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, agrochemicals, and advanced materials.

Benzothiazole derivatives have long been recognized for their versatility in chemical synthesis. The presence of the benzothiazole ring in this compound provides a robust framework for further functionalization. Recent studies have highlighted the role of such heterocyclic structures in enhancing the bioavailability and stability of pharmaceutical compounds. The methoxy group attached to the benzothiazole ring further modulates the electronic properties of the molecule, making it a valuable candidate for exploring new drug delivery systems.

The pyridine ring in this compound adds another layer of complexity to its structure. Pyridine derivatives are well-known for their ability to form stable complexes with metal ions, which is a critical property in catalysis and sensor technology. The N-(pyridin-3-yl) substituent in this molecule has been shown to enhance its solubility in polar solvents, a trait that is highly desirable in both pharmaceutical and industrial applications.

The propenamide group present in this compound plays a crucial role in determining its reactivity and selectivity. Recent research has demonstrated that such groups can act as effective scaffolds for designing enzyme inhibitors and anti-inflammatory agents. The E-configured double bond within the propenamide moiety contributes to the molecule's rigidity, which is essential for maintaining its bioactive conformation.

One of the most exciting aspects of this compound is its potential in agricultural chemistry. Studies have shown that certain benzothiazole derivatives exhibit potent pesticidal activity, making them promising candidates for developing eco-friendly pesticides. The combination of the benzothiazole and pyridine moieties in this compound could synergistically enhance its pesticidal efficacy while reducing environmental impact.

In terms of synthesis, this compound can be prepared through a multi-step process involving advanced coupling reactions and selective oxidation techniques. The use of catalytic asymmetric synthesis has been proposed to optimize the production process, ensuring high yields and enantioselectivity. This approach not only enhances the efficiency of synthesis but also aligns with current trends toward sustainable chemical manufacturing.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with unprecedented accuracy. Quantum mechanical calculations have revealed that the molecule exhibits favorable electronic transitions, which could be exploited in designing novel optoelectronic materials. These findings underscore the importance of interdisciplinary approaches in unlocking the full potential of such complex molecules.

Looking ahead, the development of this compound into practical applications will depend on further experimental validation and large-scale testing. Collaborative efforts between academic institutions and industry partners are essential to accelerate its translation from the laboratory to real-world use. As research continues to unfold, it is anticipated that (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylprop-2-enamide will play a pivotal role in advancing modern chemistry and materials science.

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